

Application Note: 5-Cyano-2-hydroxyphenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Cyano-2-hydroxyphenylboronic acid

Cat. No.: B595987

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Introduction

5-Cyano-2-hydroxyphenylboronic acid is a specialized boronic acid derivative that serves as a crucial building block in medicinal chemistry.[1][2][3][4] Organoboron compounds, particularly boronic acids, are valued for their versatile reactivity, stability, and relatively low toxicity.[5] They are key components in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[6][7][8][9] This application note focuses on the primary role of **5-Cyano-2-hydroxyphenylboronic acid** and its derivatives in the synthesis of benzoxaboroles, a class of compounds with significant therapeutic applications, most notably as antifungal agents that inhibit protein synthesis.[10][11]

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The medicinal importance of **5-Cyano-2-hydroxyphenylboronic acid** is intrinsically linked to the biological activity of the benzoxaborole compounds derived from it, such as Tavaborole.[12] [13] Tavaborole is a potent antifungal agent that functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[14][15][16]

The mechanism, known as the oxaborole tRNA-trapping (OBORT) mechanism, involves the following key steps:[17]

- The benzoxaborole compound enters the editing site of the fungal LeuRS enzyme.[10][18]
- Inside the active site, the boron atom of the benzoxaborole forms a stable, covalent adduct with the cis-diols of the terminal ribose on the tRNA^{Leu} molecule.[10][19]
- This adduct traps the tRNA^{Leu} in the editing site, blocking the catalytic cycle of the enzyme.[17]
- The inhibition of LeuRS halts the attachment of leucine to its corresponding tRNA, thereby terminating fungal protein synthesis, which leads to fungal cell death.[16][20][21]

This mechanism is highly selective for the fungal enzyme over its mammalian counterpart, contributing to the favorable safety profile of drugs like tavaborole.[22]

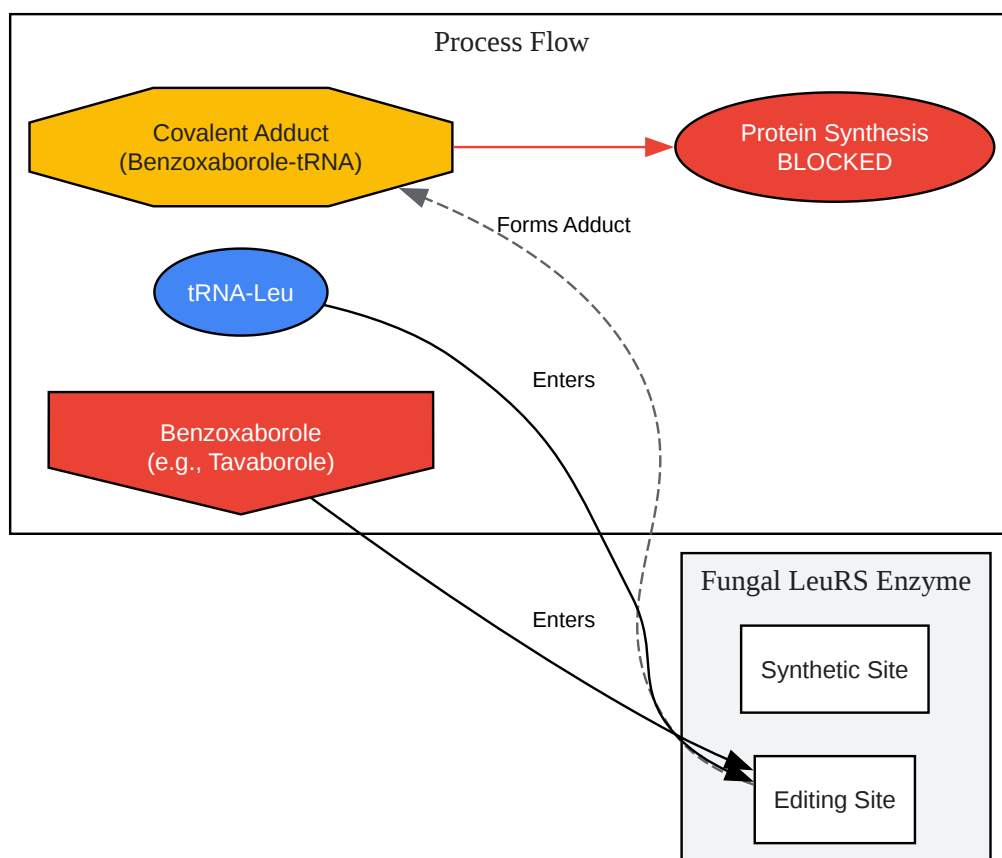


Fig. 1: Oxaborole tRNA-Trapping (OBORT) Mechanism

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Caption: Fig. 1: Inhibition of LeuRS by a benzoxaborole via the OBORT mechanism.

Applications in Drug Synthesis

5-Cyano-2-hydroxyphenylboronic acid is a versatile pharmaceutical intermediate.^[6] Its primary application is in the synthesis of more complex molecules, particularly biaryl compounds, through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[7][8][23]} This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.^{[5][9]}

The general workflow for utilizing a phenylboronic acid derivative in a Suzuki-Miyaura coupling involves:

- Activation: The boronic acid is activated with a base.^{[9][23]}
- Oxidative Addition: A palladium(0) catalyst reacts with an organohalide.^{[7][9]}
- Transmetalation: The activated boronic acid transfers its organic group to the palladium catalyst.^{[7][9]}
- Reductive Elimination: The final coupled product is formed, and the palladium catalyst is regenerated.^{[7][9]}

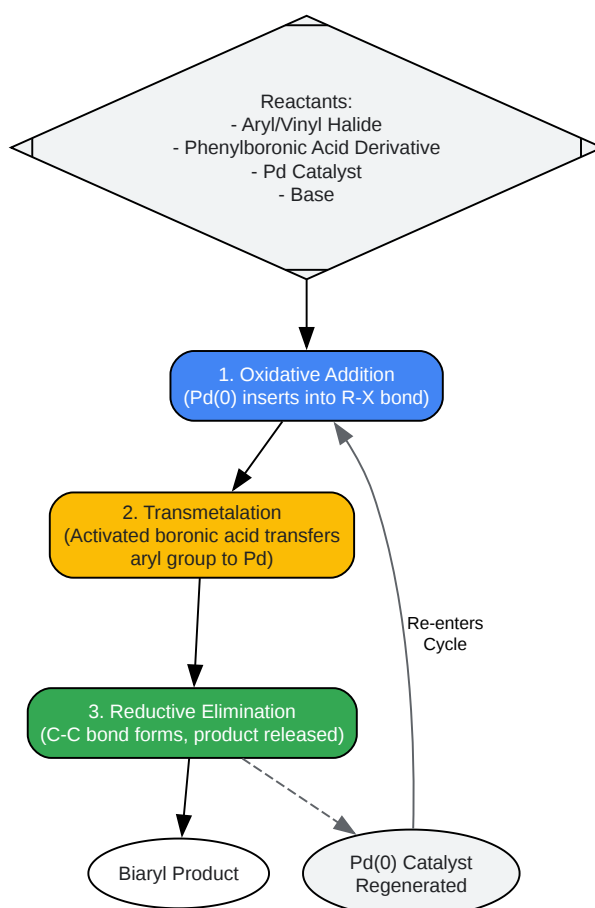


Fig. 2: General Workflow for Suzuki-Miyaura Coupling

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Caption: Fig. 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The derivatives of **5-Cyano-2-hydroxyphenylboronic acid**, such as Tavaborole (AN2690) and AN2718, have been extensively studied for their antifungal activity. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Concentration (IC₅₀) of Benzoxaboroles against Fungal LeuRS

Compound	Fungal Species	Target Enzyme	IC50 (μM)	Reference(s)
AN2718	Aspergillus fumigatus	Cytoplasmic LeuRS	2.0	
AN2718	Candida albicans	Cytoplasmic LeuRS	4.2	

| Epetraborole | Escherichia coli | ecLeuRS | 0.038 (pre-incubation: 0.003) |[24] |

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoxaboroles against Fungal Strains

Compound	Fungal Species	MIC Range (μg/mL)	MIC90 (μg/mL)	Reference(s)
Tavaborole	Candida spp.	0.5 - 1	-	[25]
Tavaborole	Various Isolates	-	16	[25]
AN2718	Candida albicans	-	1	
AN2718	Candida glabrata	-	0.25	
AN2718	Trichophyton mentagrophytes	-	1	
AN2718	Trichophyton rubrum	-	0.5	

| Tavaborole | T. rubrum & T. mentagrophytes | 0.25 - 2 | - |[26] |

Table 3: Minimum Fungicidal Concentration (MFC) of Tavaborole

Compound	Fungal Species	MFC (μg/mL)	Reference(s)
Tavaborole	Trichophyton rubrum	8	[26]

| Tavaborole | Trichophyton mentagrophytes | 16 [[26]] |

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura coupling.[7]

- Materials:
 - Aryl or vinyl halide (1.0 mmol)
 - **5-Cyano-2-hydroxyphenylboronic acid** (or other boronic acid derivative, 1.1 mmol)
 - Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol)
 - Base (e.g., K₂CO₃, Na₂CO₃, or Amberlite IRA-400 resin, 2.0 mmol)
 - Solvent (e.g., Toluene, THF, or aqueous ethanol)
 - Round-bottomed flask
 - Stir bar
 - Condenser (if heating)
- Procedure:
 - To a round-bottomed flask, add the aryl halide (1.0 mmol), the boronic acid (1.1 mmol), the base (2.0 mmol), and a stir bar.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
 - Add the solvent (e.g., 5 mL) and degas the mixture.
 - Add the palladium catalyst (0.01 mmol) to the flask.

- Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

Protocol 2: Fungal LeuRS Inhibition Assay

This protocol describes a method to determine the IC_{50} of an inhibitor against fungal LeuRS.

- Materials:
 - Purified recombinant fungal LeuRS enzyme
 - [^{14}C]-labeled Leucine
 - tRNA specific for Leucine (tRNA^{Leu})
 - ATP (Adenosine triphosphate)
 - Inhibitor compound (e.g., AN2718) dissolved in DMSO
 - Reaction buffer (e.g., Tris-HCl, MgCl_2 , KCl)
 - Scintillation fluid and vials
 - Filter paper discs (e.g., Whatman 3MM)
 - Trichloroacetic acid (TCA) solution
- Procedure:

- Prepare a reaction mixture containing the reaction buffer, ATP, and [^{14}C]-Leucine.
- Add varying concentrations of the inhibitor (dissolved in DMSO) to the reaction mixture. Include a control with DMSO only.
- Pre-incubate the mixture with the purified LeuRS enzyme for a specified time.
- Initiate the aminoacylation reaction by adding tRNA^{Leu}.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time period.
- Stop the reaction by spotting aliquots of the reaction mixture onto filter paper discs and immediately immersing them in cold 5% TCA solution to precipitate the charged tRNA.
- Wash the filter discs multiple times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [^{14}C]-Leucine.
- Dry the filter discs and place them in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

5-Cyano-2-hydroxyphenylboronic acid is a valuable reagent in medicinal chemistry, primarily as a precursor for synthesizing benzoxaborole-based therapeutics. The unique ability of benzoxaboroles to inhibit fungal LeuRS provides a targeted and effective mechanism for treating fungal infections. The protocols and data presented here offer a foundational resource for researchers engaged in the discovery and development of novel antifungal agents and other therapeutics utilizing the versatile chemistry of boronic acids.

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